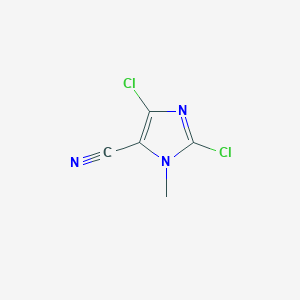

2,5-Dichloro-3-methylimidazole-4-carbonitrile

CAS No.: 2113528-99-5

Cat. No.: VC4872026

Molecular Formula: C5H3Cl2N3

Molecular Weight: 176

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2113528-99-5 |

|---|---|

| Molecular Formula | C5H3Cl2N3 |

| Molecular Weight | 176 |

| IUPAC Name | 2,5-dichloro-3-methylimidazole-4-carbonitrile |

| Standard InChI | InChI=1S/C5H3Cl2N3/c1-10-3(2-8)4(6)9-5(10)7/h1H3 |

| Standard InChI Key | OLJAMNFZTIIICF-UHFFFAOYSA-N |

| SMILES | CN1C(=C(N=C1Cl)Cl)C#N |

Introduction

Chemical Identity and Structural Features

2,5-Dichloro-3-methylimidazole-4-carbonitrile (C₆H₃Cl₂N₃) is a disubstituted imidazole derivative characterized by two chlorine atoms at positions 2 and 5, a methyl group at position 3, and a nitrile moiety at position 4. The imidazole core, a five-membered aromatic ring with two nitrogen atoms, adopts a planar geometry, with substituents influencing electronic distribution and reactivity. Chlorine atoms enhance electrophilic substitution resistance, while the nitrile group introduces polarity and hydrogen-bonding potential .

Table 1: Comparative Molecular Properties of Chlorinated Nitriles

The estimated melting and boiling points for 2,5-dichloro-3-methylimidazole-4-carbonitrile derive from structural parallels to 2,5-dichloro-4,6-dimethylnicotinonitrile, where halogenation and nitrile groups elevate thermal stability .

Synthetic Methodologies

Halogenation and Cyanation Pathways

Physicochemical Properties

Spectral Characteristics

-

IR Spectroscopy: Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and 600–800 cm⁻¹ (C-Cl stretch).

-

NMR Spectroscopy:

-

¹H NMR: Methyl protons at δ 2.5–3.0 ppm; imidazole ring protons deshielded to δ 7.0–8.5 ppm.

-

¹³C NMR: Nitrile carbon at δ ~115 ppm; chlorine-bearing carbons at δ 120–135 ppm.

-

Solubility and Stability

The compound exhibits limited solubility in polar solvents (water, methanol) but dissolves in dichloromethane or dimethylformamide. Stability under ambient conditions is moderate, with degradation observed upon prolonged exposure to light or moisture, analogous to 4,5-dichloro-2-methyl-3(2H)-pyridazinone .

Applications and Derivative Chemistry

Pharmaceutical Intermediates

Chlorinated imidazole carbonitriles serve as precursors to bioactive molecules. For example, 2,5-dichloro-4,6-dimethylnicotinonitrile is a key intermediate for M4 receptor modulators . Similarly, 2,5-dichloro-3-methylimidazole-4-carbonitrile could undergo Suzuki-Miyaura coupling to introduce aryl groups, enabling access to kinase inhibitors or antimicrobial agents .

Agrochemical Development

The nitrile group’s electrophilicity supports condensation reactions with amines or thiols, yielding herbicides or fungicides. Chlorine atoms enhance lipophilicity, promoting membrane permeability in plant pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume